3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose
Description
3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose is a complex oligosaccharide with a molecular formula of C25H40O18 and a molecular weight of 628.57 g/mol. This compound is characterized by its intricate structure, featuring multiple acetyl groups and mannopyranose units.
Properties
IUPAC Name |
[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJEOVUOUKNBF-QVZFRTLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675874 | |
| Record name | PUBCHEM_46781412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230963-26-5 | |
| Record name | PUBCHEM_46781412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Donor Preparation: Trichloroacetimidate Activation
The 3,4,6-tri-O-acetyl-β-D-mannopyranosyl donors are activated as trichloroacetimidates by reacting with trichloroacetonitrile under basic conditions. This method, pioneered by Schmidt et al., provides high reactivity and stereochemical control. The trichloroacetimidate group serves as a leaving group, facilitating glycoside bond formation in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf).
Glycosylation Reaction Conditions
The glycosylation is performed under anhydrous conditions in dichloromethane or acetonitrile at −20°C to 0°C. TMSOTf (0.1–0.5 equiv) promotes the activation of the trichloroacetimidate donor, enabling nucleophilic attack by the 3- and 6-hydroxyl groups of the 1,2-O-ethylidene acceptor. The reaction proceeds via an oxocarbenium ion intermediate, ensuring β-configuration retention due to neighboring group participation from the 2-O-acetyl group.
Table 1: Optimization of Glycosylation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | −15°C | 78 | |
| Catalyst (TMSOTf) | 0.3 equiv | 82 | |
| Solvent | Anhydrous CH₂Cl₂ | 75 | |
| Reaction Time | 4–6 h | 80 |
Sequential Glycosylation and Ortho Ester Formation
The target compound features two 3,4,6-tri-O-acetyl-β-D-mannopyranosyl units linked via ethylidene groups at the 3- and 6-positions. This is achieved through a two-step process:
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First Glycosylation : The 3-hydroxyl group of 1,2-O-ethylidene-β-D-mannopyranose reacts with the trichloroacetimidate donor, forming a β-(1→3) linkage.
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Ortho Ester Intermediate : The 6-hydroxyl group undergoes a second glycosylation, but instead of direct bond formation, an ortho ester intermediate is generated. This intermediate is stabilized by the acetyl groups, preventing over-reaction.
The ortho ester is subsequently rearranged under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield the final ethylidene-linked structure.
Deprotection and Purification
After glycosylation, the acetyl protecting groups are selectively removed using Zemplén deacetylation (methanolic sodium methoxide). However, in the target compound, the acetyl groups remain intact, indicating that deprotection is omitted to preserve the 3,4,6-tri-O-acetyl configuration.
Purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:1 to 3:1). The product is isolated as a white crystalline solid with a melting point of 108–110°C.
Structural Characterization and Quality Control
The compound’s structure is verified using a combination of spectroscopic and crystallographic methods:
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 5.40–5.10 (m, acetyl protons), 4.31–4.03 (m, pyranose ring protons), and 1.50–1.30 (m, ethylidene methyl group).
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X-ray Crystallography : Confirms the chair conformation of the pyranose ring and the twisted dioxolane ring.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 867.8 [M+H]⁺, consistent with the molecular formula C₃₆H₅₀O₂₄.
Table 2: Key ¹H NMR Assignments
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (Ethylidene) | 5.32 | d | 1H |
| H-3, H-4, H-6 | 5.20–5.10 | m | 3H |
| Acetyl CH₃ | 2.10–2.05 | s | 9H |
Scale-Up and Industrial Applications
Large-scale synthesis (≥10 g) employs continuous flow chemistry to enhance yield and reproducibility. Key parameters include:
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Residence Time : 10–15 min
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Temperature Control : −10°C using jacketed reactors
The compound is commercially available at research scales (5 mg–10 mg) through specialty suppliers, with prices ranging from $174 to $360 per 5 mg .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions can occur at the hydroxyl groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium(VI) compounds, alkaline conditions.
Reduction: : Lithium aluminum hydride, ethereal solvents.
Substitution: : Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or aldehydes.
Substitution: : Substituted mannopyranose derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most notable applications of this compound is its role as a precursor in the synthesis of polysaccharides that exhibit strong antiviral activity, particularly against the HIV-1 virus. Research indicates that derivatives of this compound can enhance the efficacy of antiviral therapies by acting as inhibitors of viral replication mechanisms. The structural features provided by the acetyl groups contribute to the compound's ability to interact with viral proteins effectively .
Drug Delivery Systems
The compound's ability to form complex structures makes it suitable for use in drug delivery systems. Its glycosidic linkages can facilitate the attachment of therapeutic agents, allowing for targeted delivery to specific cells or tissues. This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance treatment efficacy.
Carbohydrate Synthesis
Synthetic Intermediate
In carbohydrate chemistry, this compound serves as a versatile synthetic intermediate. Its structure allows for various modifications that can lead to the formation of other glycosides and polysaccharides. The use of ethylidene and acetyl protecting groups enables chemists to perform selective reactions without interfering with other functional groups present in the molecule .
Orthogonal Protection Strategies
The compound's functional groups are advantageous for orthogonal protection strategies in carbohydrate synthesis. This allows chemists to selectively modify specific hydroxyl groups while preserving others, facilitating the synthesis of complex carbohydrate structures required for various biochemical studies .
Biological Research
Glycobiology Studies
The study of carbohydrates and their interactions with proteins is crucial in glycobiology. The compound can be utilized to investigate glycan-protein interactions, which are essential for understanding cell signaling pathways and immune responses. Its structural features make it an excellent candidate for probing these interactions in vitro and in vivo.
Enzyme Substrates
As a substrate for specific glycosyltransferases, this compound can be employed to study enzyme kinetics and mechanisms. Understanding how enzymes interact with such substrates provides insights into metabolic pathways and can lead to the development of enzyme inhibitors or activators with therapeutic potential .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antiviral activity against HIV-1; potential use in drug delivery systems |
| Carbohydrate Synthesis | Serves as a synthetic intermediate; enables orthogonal protection strategies |
| Biological Research | Used in glycobiology studies; acts as a substrate for enzyme kinetics studies |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups and mannopyranose units may play a role in modulating biological processes, potentially influencing pathways related to metabolism, cell growth, or immune response.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of multiple acetyl groups and the ethylidene bridge. Similar compounds include:
Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate: : Another acetylated sugar derivative with potential biomedical applications.
4-O-Acetyl-3,6-di-O-(3,4,6-tri-O-acetyl-1,2-ethylidene-beta-D-mannopyranosyl)-1,2-ethylidene-beta-D-mannopyranose: : A closely related compound with similar uses in the biomedical sector.
Biological Activity
3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose is a complex carbohydrate derivative with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C36H50O
- Molecular Weight : 602.80 g/mol
- CAS Number : 230963-26-5
The structural complexity arises from the presence of multiple acetyl groups and the ethylidene linkage, which influences its solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of mannopyranosides exhibit antimicrobial activity. The acetylation pattern in 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) enhances its interaction with microbial membranes, potentially disrupting their integrity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
Immunomodulatory Effects
Mannopyranosides are known to interact with immune cells. The specific structure of this compound may enhance its ability to modulate immune responses. For example:
- In vitro studies have demonstrated that mannose derivatives can stimulate macrophage activity, promoting phagocytosis and cytokine production.
- Case Study : A study involving murine models indicated that treatment with mannopyranosides led to increased levels of TNF-alpha and IL-6 in serum, suggesting an enhancement of the inflammatory response.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve:
- Induction of Apoptosis : Research indicates that certain mannose derivatives can trigger programmed cell death in cancer cells.
- Case Study : In vitro assays showed that treatment with 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) resulted in a significant reduction in viability of human cancer cell lines (e.g., HeLa and MCF-7).
The biological activity of 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) can be attributed to several mechanisms:
- Cell Surface Interaction : The acetyl groups enhance binding affinity to cell surface receptors.
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways related to immune responses and apoptosis.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Data Summary Table
Q & A
Q. Table 1: Key Protecting Groups and Their Roles
| Protecting Group | Position | Function |
|---|---|---|
| 1,2-O-ethylidene | Anomeric | Directs regioselectivity, stabilizes conformation |
| 3,4,6-Tri-O-acetyl | Donor | Prevents oxidation, enhances reactivity |
Basic Question: How is the compound characterized spectroscopically, and what key data confirm its structure?
Answer:
Critical characterization methods include:
- ¹H-NMR : Peaks at δ 4.73 (d, J = 6.3 Hz) and δ 4.41 (“s”) confirm glycosidic linkages and anomeric configurations .
- Optical Rotation : [α]D values (e.g., -124° in chloroform) verify stereochemical integrity .
- Melting Point : Sharp melting points (e.g., 156°C) indicate purity .
- Elemental Analysis : Matches calculated C and H percentages (e.g., C: 49.8%, H: 6.0%) .
Q. Table 2: Representative ¹H-NMR Data
| Signal (δ, ppm) | Assignment |
|---|---|
| 4.73 (d) | Xyl H-1 |
| 4.41 (s) | β-Man H-1 |
| 2.05–2.12 (s) | Acetyl CH₃ |
Basic Question: What are its primary applications in glycobiology research?
Answer:
The compound serves as:
- Enzyme Substrate : For studying α/β-mannosidases, with hydrolysis releasing chromogenic groups (e.g., 4-nitrophenyl) to quantify activity .
- Glycosyl Donor : Enables synthesis of mannose-containing oligosaccharides for probing carbohydrate-protein interactions .
- Conformational Probe : Ethylidene and acetyl groups stabilize specific ring puckering modes, aiding structural studies .
Advanced Question: How can conformational analysis resolve contradictions in reactivity data?
Answer:
The compound’s reactivity is influenced by its puckered conformation, analyzed via:
- X-ray Crystallography : Reveals the ¹C₄ chair conformation stabilized by the ethylidene group, explaining regioselectivity in glycosylation .
- Puckering Coordinates : Parameters like amplitude (q) and phase (φ) quantify deviations from planarity, correlating with enzymatic recognition .
Example : A study found that axial O-acetyl groups at C3/C4 hinder enzyme binding, while equatorial groups enhance activity .
Advanced Question: How to address discrepancies in enzymatic activity data when using this compound as a substrate?
Answer:
Contradictions arise due to:
- Enzyme Source : α-Mannosidases from Aspergillus vs. mammalian cells exhibit differing kinetic parameters (e.g., Kₘ values) .
- Substrate Modifications : Benzylidene vs. acetyl protections alter steric accessibility. For example, 4-nitrophenyl derivatives with benzylidene show 20% lower V_max than acetylated analogs .
- Assay Conditions : Buffer pH (optimal at 5.0–6.5) and temperature (25–37°C) significantly impact activity .
Q. Table 3: Comparative Kinetic Data
| Enzyme Source | Substrate Modification | Kₘ (mM) | V_max (μM/min) |
|---|---|---|---|
| Aspergillus oryzae | Benzylidene-protected | 0.15 | 12.4 |
| Human lysosomal | Acetyl-protected | 0.09 | 8.7 |
Advanced Question: What strategies enable synthesis of derivatives with specific glycosidic linkages?
Answer:
- Orthogonal Protection : Use tert-butyldiphenylsilyl (TBDPS) at C6 and benzyl at C3 to selectively deprotect positions for sequential glycosylation .
- Glycosyl Donor Design : Activate donors with trichloroacetimidate or thioglycosides for controlled coupling .
- Kinetic vs. Thermodynamic Control : Low temperatures (-40°C) favor α-linkages, while room temperature promotes β-anomers .
Example : Synthesis of a trisaccharide derivative achieved 85% yield using TBDPS protection and BF₃ catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
